Doxazosin D8 is a deuterated form of Doxazosin Mesylate, a selective α1-adrenergic receptor antagonist. It is not intended for therapeutic use. In scientific research, Doxazosin D8 serves as an internal standard in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of Doxazosin Mesylate in biological samples [, ].
Doxazosin D8 is classified as an alpha-1 adrenergic receptor antagonist. It is synthesized through specific chemical reactions that incorporate deuterium into the doxazosin structure. This compound is available from various suppliers for research purposes, including BenchChem, Cayman Chemical, and Bertin Technologies .
Doxazosin D8 is synthesized by replacing hydrogen atoms in the doxazosin molecule with deuterium atoms. This process typically involves:
The synthesis often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a white crystalline powder, ensuring high yield and purity .
Doxazosin D8 undergoes several chemical reactions similar to its non-deuterated counterpart:
Common reagents used in these reactions include:
These reactions can lead to various derivatives of doxazosin D8, potentially altering its pharmacological properties and applications .
Doxazosin D8 primarily targets alpha-1 adrenergic receptors in the body. By binding to these receptors, it inhibits norepinephrine-induced contractions in vascular smooth muscle and prostate tissue. This mechanism results in:
The compound exhibits pA2 values indicating its potency against these receptors, with values around 8.8 for isolated rat aortic rings and 7.5 for prostatic pressure in anesthetized dogs .
Doxazosin D8 is characterized by:
Doxazosin D8 serves multiple roles in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: